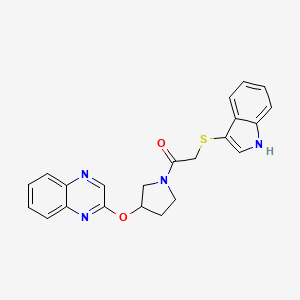

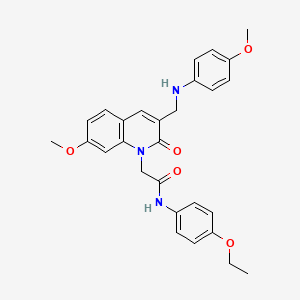

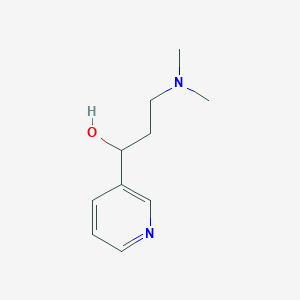

![molecular formula C11H13N3O2 B2975684 6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-65-3](/img/structure/B2975684.png)

6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1H-pyrazolo[3,4-b]pyridine derivatives are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Synthesis Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures . They are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring .Scientific Research Applications

Antibacterial Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit notable antibacterial activities. A study by Maqbool et al. (2014) synthesized various 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, which demonstrated promising antibacterial properties (Maqbool et al., 2014).

Synthesis and Structural Analysis

- Bahgat et al. (2009) conducted theoretical and experimental investigations into the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine compounds. This research contributes to a deeper understanding of the compound's molecular structure (Bahgat et al., 2009).

- Romo et al. (2021) explored the synthesis of 3′-methyl-2-oxo-1′,5′-diphenyl-1′,7′-dihydrospiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid under various conditions, contributing to the knowledge of efficient synthetic routes for similar compounds (Romo et al., 2021).

Combinatorial Chemistry and Library Synthesis

- Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, via Combes-type reactions. These libraries are essential for drug discovery and pharmaceutical research (Volochnyuk et al., 2010).

Anticancer Research

- Stepanenko et al. (2011) synthesized organometallic complexes containing pyrazolo[3,4-b]pyridines, evaluating their potential as anticancer agents. These complexes showed promising results as cyclin-dependent kinase (Cdk) inhibitors, which are vital in cancer treatment (Stepanenko et al., 2011).

Potential as PPARα Agonists

- A study by Miyachi et al. (2019) on 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives showed that these compounds act as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα), suggesting their utility in treating metabolic disorders (Miyachi et al., 2019).

Antiviral Activity

- Bernardino et al. (2007) synthesized derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and evaluated their antiviral activity, indicating potential applications in virology and infectious diseases (Bernardino et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-4-14-10-9(6-12-14)8(11(15)16)5-7(2)13-10/h5-6H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBUPBDPEMUQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=NC(=CC(=C2C=N1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

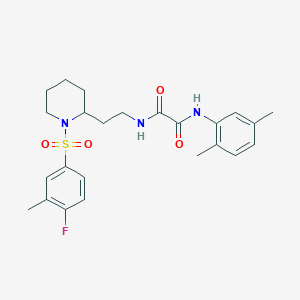

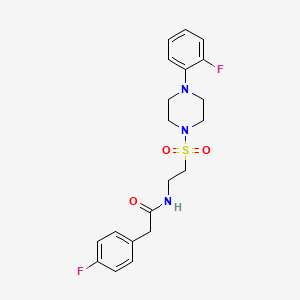

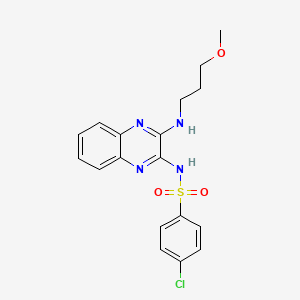

![4-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-N~2~-cyclopropyl-1,3-thiazole-2-carboxamide](/img/structure/B2975604.png)

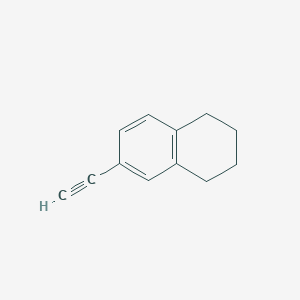

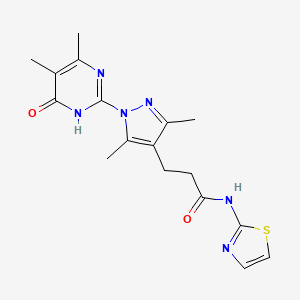

![N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2975607.png)

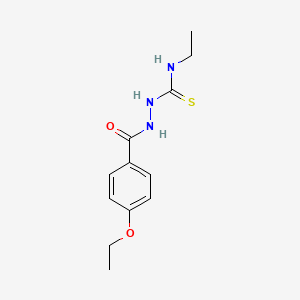

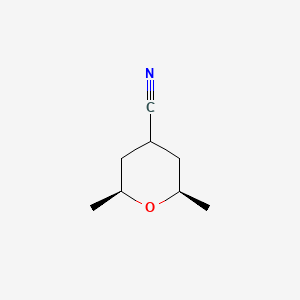

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)